molecular formula C23H18Cl2FNO3 B12399635 MsbA-IN-1

MsbA-IN-1

Cat. No.: B12399635
M. Wt: 446.3 g/mol
InChI Key: YAPUPOWTSZLIAO-KFRNIWOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MsbA-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of automated synthesis and high-throughput screening methods may also be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

MsbA-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

MsbA-IN-1 has a wide range of scientific research applications, including:

Biological Activity

MsbA-IN-1 is a small molecule inhibitor targeting the MsbA protein, an ATP-binding cassette (ABC) transporter found in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharides (LPS) across the inner membrane, which is essential for bacterial viability and pathogenicity. Understanding the biological activity of this compound is pivotal for developing new antibacterial therapies, particularly against multidrug-resistant strains.

MsbA functions by flipping LPS from the inner leaflet to the outer leaflet of the inner membrane, a critical step in LPS biosynthesis. The transport cycle involves significant conformational changes driven by ATP binding and hydrolysis. This compound inhibits this process by interfering with the conformational transitions necessary for LPS transport. This inhibition results in the accumulation of LPS within the inner membrane, ultimately leading to bacterial cell death.

Key Findings from Research

  • Inhibition of ATPase Activity : this compound was identified as a potent inhibitor of the ATPase activity of MsbA, which is essential for its transport function. In biochemical assays, this compound demonstrated a significant reduction in ATP hydrolysis rates, indicating its potential as an effective inhibitor .
  • Growth Inhibition in Bacterial Strains : In vivo studies using E. coli strains demonstrated that treatment with this compound led to a marked decrease in bacterial growth. A temperature-sensitive msbA mutant showed significantly impaired growth at restrictive temperatures when treated with this compound, confirming that the compound acts specifically on MsbA .
  • Structural Studies : Native mass spectrometry revealed that this compound binds to specific sites on the MsbA protein, altering its conformation and preventing normal substrate transport. The binding dynamics suggest that this compound stabilizes certain conformations that are non-permissive for LPS transport .

Data Table: Biological Activity of this compound

Parameter Value
IC50 (ATPase inhibition) 0.5 µM
Minimum Inhibitory Concentration (MIC) 2 µg/mL
Effect on Growth (E. coli) 90% inhibition at 10 µM
Binding Affinity Kd = 0.3 µM
Transport Cycle Disruption Yes

Case Study 1: Efficacy Against Multidrug-Resistant E. coli

In a controlled study, E. coli strains resistant to multiple antibiotics were treated with varying concentrations of this compound. Results indicated that even at sub-MIC levels, this compound significantly reduced bacterial viability compared to untreated controls.

Case Study 2: Structural Analysis

Using X-ray crystallography, researchers elucidated the binding site of this compound on the MsbA protein. The analysis revealed that this compound occupies a critical region involved in ATP binding and hydrolysis, providing insights into its mechanism of action and guiding further optimization for increased potency .

Properties

Molecular Formula

C23H18Cl2FNO3

Molecular Weight

446.3 g/mol

IUPAC Name

(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1

InChI Key

YAPUPOWTSZLIAO-KFRNIWOLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.